![molecular formula C25H26N4O2 B2593297 4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396811-28-1](/img/structure/B2593297.png)
4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyrazole ring, a piperidine ring, and a benzonitrile group . Pyrazoles are an important class of heterocyclic compounds that are found in many biologically active molecules and agrochemicals . They are used in a variety of drugs to treat conditions such as inflammation, diabetes, cancer, bacterial infections, and pain .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of certain starting materials . For example, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Basic hydrolysis then yielded the corresponding acid .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using various techniques such as NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . Theoretical studies can also be conducted using density functional theory (DFT) at the B3LYP/TZ2P level of theory .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions , condensation reactions with ketones and aldehydes , and acceptorless dehydrogenative coupling reactions with 1,3-diols .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized using techniques such as NMR, FT-IR spectroscopy, and thermo gravimetric analysis .
Scientific Research Applications
Antileishmanial and Antimalarial Agent
This compound has shown promise in the treatment of tropical diseases such as leishmaniasis and malaria. Pyrazole-bearing compounds, including this one, have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities . They have demonstrated significant potential to inhibit the growth of Leishmania species and Plasmodium berghei, which are the causative agents of leishmaniasis and malaria, respectively.
Smoothened Antagonists for Hair Inhibition
The pyrazole core of the compound is utilized in the synthesis of (aminomethyl)pyrazoles, which act as smoothened antagonists. These antagonists are researched for their potential to inhibit hair growth, which could be beneficial in conditions like hirsutism .
ORL1 Receptor Antagonists
The compound is a precursor in the synthesis of N-biarylmethyl spiropiperidine derivatives, which are investigated as ORL1 receptor antagonists . These antagonists can be used to develop new treatments for pain relief, as the ORL1 receptor is involved in the body’s response to painful stimuli.
Synthesis of Pharmacologically Active Compounds
It serves as a reactant for the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols . These compounds have potential applications in various therapeutic areas due to their pharmacological activities.
Molecular Docking Studies
The compound’s derivatives have been used in molecular docking studies to understand their interaction with biological targets. For instance, molecular simulations have justified the potent antipromastigote activity of certain derivatives, providing insights into their mechanism of action .
Development of New Antiparasitic Drugs
Given the efficacy of its derivatives against parasites, this compound is a valuable starting point for the development of new antiparasitic drugs. The need for such drugs is critical due to the increasing resistance to current treatments .
Mechanism of Action
Target of Action
Compounds like “4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” often target specific proteins or enzymes in the body due to their structural features. The pyrazole core, for instance, is found in many biologically active molecules and drugs .
Mode of Action
The interaction between the compound and its target often involves forming bonds with specific amino acids in the target protein’s active site. This can inhibit the protein’s function, alter its shape, or change its behavior .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, if the target is an enzyme involved in a specific metabolic pathway, inhibiting that enzyme can disrupt the pathway and affect the production of certain metabolites .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be influenced by its chemical structure. For instance, the presence of certain functional groups can affect its solubility, stability, and how easily it can cross cell membranes .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely depending on its target and mode of action. This can range from inhibiting cell growth to triggering cell death, or modulating immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its target .
Future Directions
Pyrazoles and their derivatives continue to be an area of active research due to their wide range of biological activities and their presence in many drugs currently on the market . Future research may focus on developing new strategies to synthesize these compounds and exploring their potential applications in medicine and other fields .
properties
IUPAC Name |
4-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-19-24(16-27-29(19)23-5-3-2-4-6-23)25(30)28-13-11-22(12-14-28)18-31-17-21-9-7-20(15-26)8-10-21/h2-10,16,22H,11-14,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSGWNNFTUWOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)COCC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.